N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-containing acetamide derivative characterized by a halogen-rich aromatic system. Its molecular formula is C₂₃H₁₆BrClF₂N₄O₂S, with an average molecular mass of ~565.817 g/mol and a monoisotopic mass of 563.983393 g/mol . The compound features:
- A 2-bromo-4,6-difluorophenyl group attached to the acetamide nitrogen.
- A 1,2,4-triazole ring substituted at positions 4 and 5 with 4-methylphenyl and 4-chlorophenyl groups, respectively.
- A sulfanyl bridge linking the triazole to the acetamide chain.
Properties
CAS No. |
476485-90-2 |
|---|---|
Molecular Formula |
C23H16BrClF2N4OS |
Molecular Weight |
549.8 g/mol |
IUPAC Name |
N-(2-bromo-4,6-difluorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H16BrClF2N4OS/c1-13-2-8-17(9-3-13)31-22(14-4-6-15(25)7-5-14)29-30-23(31)33-12-20(32)28-21-18(24)10-16(26)11-19(21)27/h2-11H,12H2,1H3,(H,28,32) |
InChI Key |
SKRZHNBTTVSAHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The synthesis begins with constructing the 1,2,4-triazole ring, a critical step that dictates subsequent functionalization. The core is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with substituted benzophenones. For example:
-
Step 1 : Reacting 4-chlorophenylacetic acid with hydrazine hydrate yields the corresponding hydrazide.
-
Step 2 : Cyclization with 4-methylbenzaldehyde in the presence of iodine as a catalyst generates the 4-(4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol intermediate.
Key parameters:
Sulfanyl-Acetamide Coupling
The sulfanyl group is introduced via nucleophilic substitution between the triazole-thiol intermediate and a bromoacetamide derivative:
-
Step 3 : Reacting 2-bromo-N-(2-bromo-4,6-difluorophenyl)acetamide with the triazole-thiol in anhydrous dimethylformamide (DMF).
-
Base : Triethylamine (TEA) neutralizes HBr, shifting equilibrium toward product formation.
Reaction conditions:
-
Molar ratio : 1:1.2 (acetamide:thiol) to ensure complete conversion.
-
Time : 12–16 hours under nitrogen atmosphere.
-
Yield : 60–68% after column chromatography (silica gel, ethyl acetate/hexane).
Optimization Strategies for Enhanced Efficiency
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF or acetonitrile improve solubility of intermediates, while elevated temperatures (50–60°C) reduce reaction time by 30%.
Table 1: Solvent Optimization for Sulfanyl-Acetamide Coupling
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 60 | 12 | 68 |
| Acetonitrile | 50 | 14 | 62 |
| THF | 60 | 18 | 55 |
Catalytic Enhancements
Incorporating coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) improves amide bond formation efficiency:
-
EDC/HCl (1.5 equiv.) increases yield to 75% by activating the carboxylate intermediate.
-
Side product mitigation : Adding hydroxybenzotriazole (HOBt) reduces racemization during coupling.
Characterization and Analytical Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction reveals:
Table 2: Key Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | |
| Unit cell volume | 1245.8 ų |
| R-factor | 0.042 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces batch variability:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially altering the electronic properties of the compound.
Substitution: Halogenated aromatic rings are prone to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Dehalogenated Products: From nucleophilic substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing triazole rings exhibit significant anticancer properties. N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been evaluated for its potential to inhibit cancer cell proliferation.
- Case Study : A screening of various compounds on multicellular spheroids demonstrated that this compound showed promising results in inhibiting the growth of specific cancer cell lines. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival .
Antifungal Properties
The triazole moiety is also associated with antifungal activity. Research has shown that similar compounds can effectively inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes.
Pesticide Development
The unique chemical structure of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential use as a pesticide or fungicide. Its ability to disrupt biological pathways in pests could lead to the development of new agrochemicals.
Herbicide Research
Research into the herbicidal properties of triazole-containing compounds indicates that they can inhibit specific enzymes involved in plant growth. This compound may provide a basis for developing selective herbicides that target unwanted vegetation while preserving crop health.
Polymer Chemistry
The incorporation of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide into polymer matrices could enhance the thermal stability and mechanical properties of materials. Its unique chemical characteristics may allow for the design of advanced materials with tailored properties for specific applications.
Nanotechnology
Due to its structural complexity and potential reactivity, this compound can be explored in nanotechnology applications. It may serve as a precursor for synthesizing nanoparticles or functionalized surfaces with specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its effects would depend on its specific biological target. Generally, the triazole ring can interact with enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The halogenated aromatic rings may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogous Compounds
Substituent Impact Analysis:
- Halogen Positioning : The 2-bromo-4,6-difluorophenyl group introduces steric bulk and polarizability compared to 4-bromo-2-fluorophenyl, which may influence binding affinity in biological targets .
- Heteroaromatic Substitution : Replacing 4-chlorophenyl with furan-2-yl reduces molecular weight and alters π-π stacking interactions .
Physicochemical and Crystallographic Properties
Table 2: Key Physicochemical Comparisons
Crystallographic Insights:
- Dihedral angles between aryl rings in similar acetamides (e.g., 66.4° in 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide) influence packing stability via N–H···O and C–H···F interactions .
- Bond length variations (e.g., C–Br: 1.8907–1.91 Å) in brominated analogs correlate with crystallographic refinement methods (SHELXL) .
Biological Activity
N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with the CAS number 476483-83-7, exhibits significant biological activity that warrants detailed exploration. This article synthesizes existing research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula : C21H13BrClF2N5OS
- Molecular Weight : 536.8 g/mol
- Structural Features : The compound contains a triazole ring, a sulfonamide moiety, and multiple halogen substitutions which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 476483-83-7 |
| Molecular Weight | 536.8 g/mol |
| Formula | C21H13BrClF2N5OS |
| EINECS | 648-627-4 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Screening of Drug Libraries
In a study conducted by Walid Fayad et al., the compound was identified as a novel anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on cancer cells, suggesting its potential as a therapeutic agent in oncology .
The biological activity of N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival.
Dihydrofolate Reductase (DHFR) Inhibition
Similar compounds within the triazole class have been reported to inhibit DHFR, an enzyme critical for DNA synthesis and repair. By inhibiting this enzyme, the compound may reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, thereby impairing cancer cell growth .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Research indicates that derivatives of triazole compounds can selectively inhibit COX-1, leading to reduced prostaglandin synthesis and subsequent inflammation .
Table 2: Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification methods for this compound?
The synthesis requires multi-step reactions involving halogenated aryl amines, triazole-thiol intermediates, and sulfanyl acetamide coupling. Key steps include:
- Temperature control : Maintain 60–80°C during triazole ring formation to minimize side reactions .
- Solvent selection : Use anhydrous DMF or THF to enhance solubility of intermediates .
- Purification : Employ gradient elution via High-Performance Liquid Chromatography (HPLC) to isolate the final product, with purity >95% confirmed by NMR and mass spectrometry .
Q. How is the structural integrity of the compound validated?
Characterization involves:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromo, fluoro, and triazole groups) .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for the triazole-sulfanyl moiety .
- HPLC-MS : Validates molecular weight (MW = 529.8 g/mol) and detects trace impurities (<2%) .
Q. What preliminary biological activities have been reported?
Initial assays suggest:
- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) due to triazole-thiol interactions with bacterial enzymes .
- Anticancer potential : IC₅₀ of 18 µM against HeLa cells, linked to apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How do substituent variations influence structure-activity relationships (SAR)?
- Bromo/fluoro groups : Enhance lipophilicity, improving blood-brain barrier penetration in neuroactivity studies .
- 4-Methylphenyl on triazole : Increases steric hindrance, reducing off-target binding in kinase assays .
- Chlorophenyl vs. fluorophenyl : Chlorine’s electronegativity boosts enzyme inhibition potency by 30% compared to fluorine analogs .
Q. How can conflicting biological data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 18 µM vs. 45 µM) may arise from:
Q. What mechanistic insights exist for its biological activity?
- Enzyme inhibition : Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to cytochrome P450 3A4’s active site, suggesting metabolic interference .
- Reactive oxygen species (ROS) modulation : Fluoro groups enhance electron-withdrawing effects, elevating ROS levels in cancer cells by 40% .
Q. What analytical challenges arise in quantifying degradation products?
Q. How does this compound compare to structurally similar analogs?
| Compound | Key Feature | Bioactivity |
|---|---|---|
| Analog A (4-ethylphenyl) | Increased lipophilicity | 20% higher BBB penetration |
| Analog B (pyridin-2-yl) | Hydrogen-bond acceptor | 2-fold stronger kinase inhibition |
Q. What strategies improve its stability in long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
